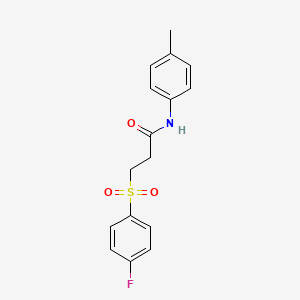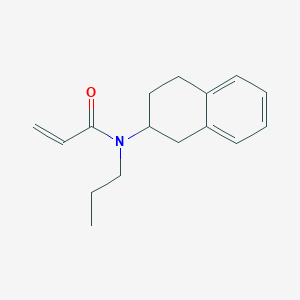
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide is a complex organic compound with a unique structure that combines a furan ring, a pyridine ring, and a pentanamide chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide typically involves a multi-step process:
-
Formation of the Furan-Pyridine Intermediate: : The initial step involves the synthesis of a furan-pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a furan boronic acid is coupled with a pyridine halide in the presence of a palladium catalyst and a base .
-
Amidation Reaction: : The intermediate is then subjected to an amidation reaction with 5-oxo-5-phenylpentanoic acid. This step usually requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The furan ring in N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides .
-
Reduction: : The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.
-
Substitution: : The pyridine ring can participate in electrophilic substitution reactions, where electrophiles such as alkyl halides can replace hydrogen atoms on the ring under acidic conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux.
Substitution: Alkyl halides, Lewis acids (e.g., AlCl3), elevated temperatures.
Major Products
Oxidation: Furan epoxides.
Reduction: Corresponding amines.
Substitution: Alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
-
Biology: : Investigated for its potential as a bioactive molecule with anti-inflammatory and antioxidant properties.
-
Medicine: : Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
-
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide exerts its effects involves its interaction with various molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
-
Signal Transduction Pathways: : It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: Shares a similar structure but with an isonicotinamide group instead of a pentanamide chain.
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylhexanamide: Similar structure with an additional carbon in the pentanamide chain.
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan and pyridine rings provide sites for diverse chemical modifications, while the pentanamide chain offers flexibility in molecular interactions.
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-5-oxo-5-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-13-16-11-19(14-22-12-16)18-9-10-26-15-18/h1-3,5-6,9-12,14-15H,4,7-8,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKRYYKPGYEDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,5-Dimethylphenyl)-1-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)propan-1-one](/img/structure/B2602058.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2602059.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2602061.png)



![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2602068.png)


![1-(7-Ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2602072.png)
![6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602073.png)
![(9H-fluoren-9-yl)methylN-{6-amino-hexahydrofuro[3,2-b]furan-3-yl}carbamate,trifluoroaceticacid](/img/structure/B2602075.png)
![10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2602081.png)
